

Whitepaper: A Comprehensive Technical Guide to 2-Chloro-5-iodobenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chloro-5-iodobenzyl bromide*

Cat. No.: *B1589466*

[Get Quote](#)

Abstract: This technical guide offers an in-depth analysis of **2-chloro-5-iodobenzyl bromide** (CAS No. 793695-85-9), a halogenated aromatic compound with significant utility in organic synthesis and medicinal chemistry. This document explores its molecular structure, physicochemical properties, synthetic methodologies, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development, providing expert insights and detailed protocols to facilitate its effective use in a laboratory environment.

Introduction: The Strategic Importance of Multi-functional Halogenated Aromatics

Halogenated benzyl halides are pivotal building blocks in organic chemistry, prized for their versatility in constructing complex molecular architectures. The reactivity of the benzylic halide group allows for facile nucleophilic substitution, while the halogen substituents on the aromatic ring can direct further chemical modifications and modulate the electronic properties of the molecule.

2-Chloro-5-iodobenzyl bromide is a particularly valuable reagent due to its distinct trifunctional nature. The presence of chloro, iodo, and bromomethyl groups on the benzene ring provides a platform for highly regioselective transformations. This guide will elucidate the structural nuances of this compound and their implications for its chemical behavior and applications.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the molecular structure and physical characteristics of **2-chloro-5-iodobenzyl bromide** is essential for its successful application.

Structural Analysis

The molecular structure consists of a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, and a bromomethyl group at the 1-position.

- Systematic Name: 1-(Bromomethyl)-2-chloro-5-iodobenzene
- Molecular Formula: C₇H₅BrClI [1]
- Molecular Weight: 347.37 g/mol [2]
- CAS Number: 793695-85-9 [1]

The positioning of the substituents is critical to its reactivity. The ortho-chloro group influences the steric and electronic environment of the benzylic bromide, while the para-iodo group serves as a reactive site for cross-coupling reactions.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of **2-chloro-5-iodobenzyl bromide**, which are crucial for its handling, storage, and characterization.

Property	Value	Source(s)
Appearance	Light beige crystalline solid	[1]
Melting Point	158°C to 161°C	[1]
Solubility	Soluble in common organic solvents such as dichloromethane and ethanol.	[1]
Stability	Stable under standard laboratory conditions, but sensitive to strong nucleophiles.	[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired for each batch to confirm identity and purity.

Synthesis and Mechanistic Insights

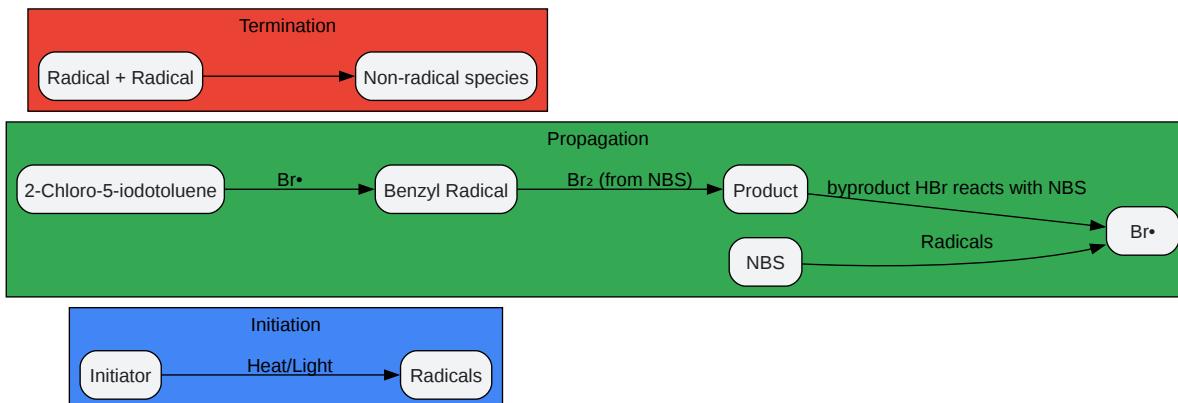
The synthesis of **2-chloro-5-iodobenzyl bromide** is typically achieved through the bromination of the corresponding toluene precursor. A grasp of the reaction mechanism is vital for optimizing yield and purity.

Recommended Synthetic Protocol: Radical Bromination

A widely employed and effective method for synthesizing **2-chloro-5-iodobenzyl bromide** is the radical bromination of 2-chloro-5-iodotoluene. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). A similar methodology is used for the synthesis of other halogenated benzyl bromides.[\[3\]](#)[\[4\]](#)

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodotoluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.


- **Addition of Reagents:** Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.
- **Initiation and Reaction:** Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Irradiation with a UV lamp can facilitate the initiation of the radical reaction.
- **Monitoring:** Track the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** After cooling the reaction mixture to room temperature, remove the succinimide byproduct by filtration.
- **Purification:** Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Rationale for Experimental Choices:

- **N-Bromosuccinimide (NBS):** NBS is favored over elemental bromine as it maintains a low and steady concentration of bromine, thereby minimizing undesirable side reactions like aromatic bromination.
- **Radical Initiator:** BPO or AIBN is essential for generating the initial bromine radicals that propagate the chain reaction.
- **Inert Atmosphere:** An inert atmosphere prevents the quenching of radical intermediates by atmospheric oxygen.

Mechanistic Pathway

The synthesis proceeds through a free-radical chain reaction mechanism.

[Click to download full resolution via product page](#)

Caption: Free-radical mechanism for the synthesis of **2-chloro-5-iodobenzyl bromide**.

Applications in Organic Synthesis and Drug Discovery

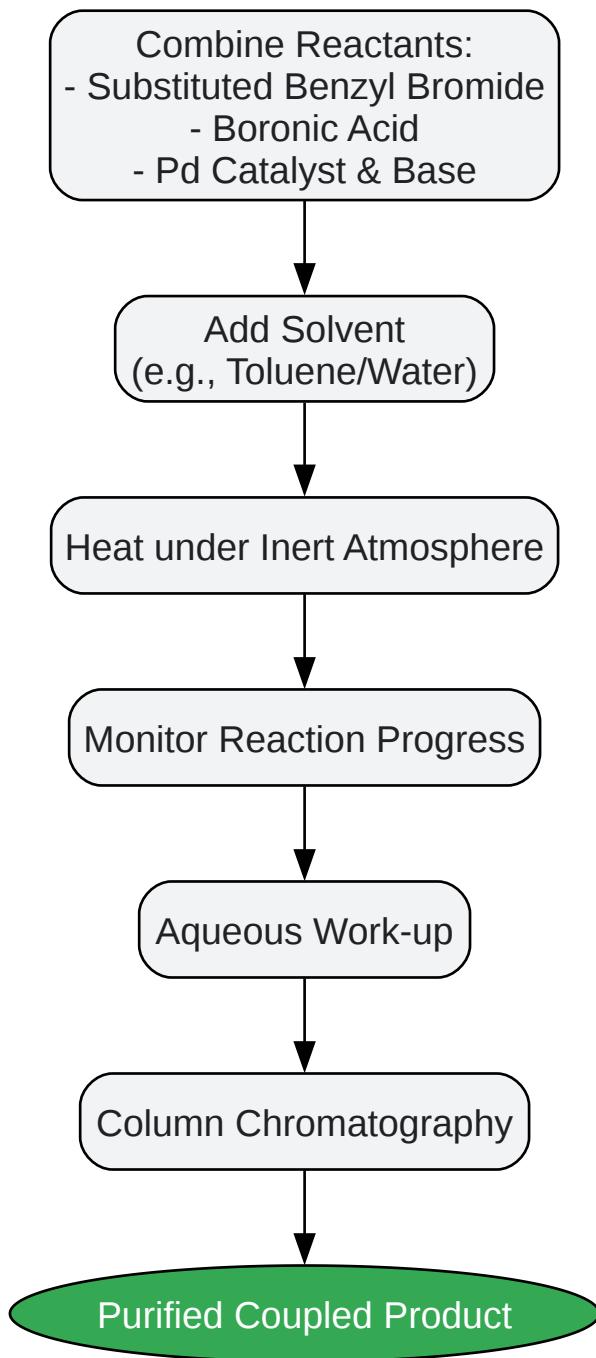
The trifunctional nature of **2-chloro-5-iodobenzyl bromide** makes it a highly valuable intermediate in the synthesis of diverse organic molecules, especially within the pharmaceutical sector.^[1]

Nucleophilic Substitution Reactions

The primary role of **2-chloro-5-iodobenzyl bromide** is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is highly susceptible to attack by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward incorporation of the 2-chloro-5-iodobenzyl moiety into larger molecular

scaffolds. The electrophilicity of the benzyl bromide moiety is a key factor in its mechanism of action.[1]

[Click to download full resolution via product page](#)


Caption: General schematic for nucleophilic substitution reactions involving **2-chloro-5-iodobenzyl bromide**.

Cross-Coupling Reactions

The iodine atom on the aromatic ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[1] This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position, significantly expanding the synthetic possibilities. In these coupling reactions, oxidative addition occurs with palladium catalysts, followed by transmetalation and reductive elimination.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vessel, combine the **2-chloro-5-iodobenzyl bromide** derivative (1.0 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
- Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is fully consumed, as monitored by TLC or LC-MS.
- Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic byproducts. The organic product is then purified using column chromatography.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2-Chloro-5-iodobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

- **Health Hazards:** This compound is a lachrymator and can cause severe skin burns and eye damage.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Inhalation may lead to allergy or asthma symptoms, or breathing difficulties. It is also harmful if swallowed.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[\[7\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated area.[\[7\]](#)[\[8\]](#) It is sensitive to moisture and should be handled and stored under an inert gas. Keep away from incompatible materials such as strong oxidizing agents.[\[8\]](#)

Always consult the Safety Data Sheet (SDS) prior to handling this compound.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Conclusion

2-Chloro-5-iodobenzyl bromide is a highly adaptable and valuable intermediate in modern organic synthesis. Its unique trifunctional substitution pattern facilitates a broad spectrum of chemical transformations, positioning it as a key building block in the creation of complex molecules for diverse applications, including pharmaceuticals and materials science. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chloro-5-iodobenzyl bromide (EVT-344030) | 793695-85-9 [evitachem.com]
- 2. Buy 2-Bromo-5-chloro-3-iodobenzyl alcohol (EVT-12991426) [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Whitepaper: A Comprehensive Technical Guide to 2-Chloro-5-iodobenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589466#molecular-structure-of-2-chloro-5-iodobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com